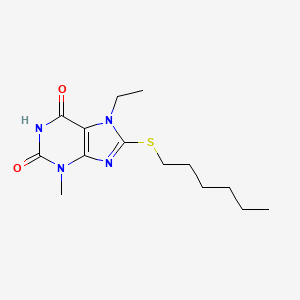

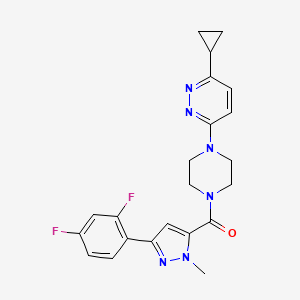

4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, which would include 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides, such as 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

One study by Ishibashi et al. (1999) focuses on the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating the potential of specific ethoxy-carbonyl substituted compounds in facilitating complex cyclization reactions for synthesizing stereochemically rich structures Ishibashi et al., 1999.

Novel Synthetic Pathways

Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of ethoxy and butoxy substitutions in creating potent pharmaceutical agents Ikemoto et al., 2005.

Modification of Organic Molecules

A study by Mlostoń et al. (2005) on the sulfur addition to aldimines highlights the chemical versatility of benzamide derivatives, suggesting potential applications in the modification of organic molecules to produce thiobenzamides Mlostoń et al., 2005.

Organogels and Aggregates

Research by Wu et al. (2011) into organogels based on amphiphilic perylenetetracarboxylic diimides, including derivatives with ethoxy groups, reveals the potential of such compounds in forming novel materials with specific aggregate properties Wu et al., 2011.

Pyridone Derivatives Synthesis

The work of Chiba and Takahashi (1985) on the synthesis of pyridone derivatives using 4-ethoxymethylene-2-phenyl-5-oxazolone provides insights into the synthesis of heterocyclic compounds and their potential applications Chiba & Takahashi, 1985.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that morpholine derivatives, which this compound is a part of, have a wide variety of pharmacological activities .

Mode of Action

Biochemical Pathways

Morpholine derivatives are known to have a broad impact on various biochemical pathways .

Result of Action

Morpholine derivatives are known to have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-2-27-21-12-10-20(11-13-21)23(26)24-14-6-7-15-25-16-17-28-22(18-25)19-8-4-3-5-9-19/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMMSCZJUYJKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)